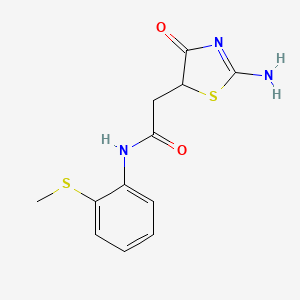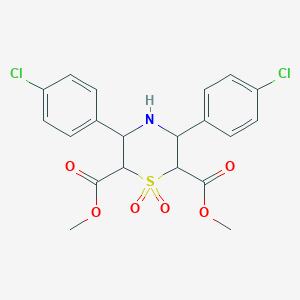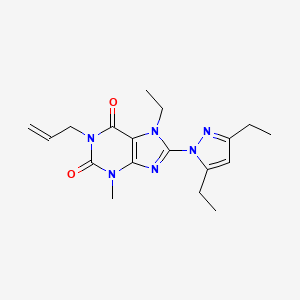![molecular formula C5H5F5OS B2403867 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one CAS No. 69531-84-6](/img/structure/B2403867.png)
1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one” is a chemical compound with the CAS Number: 69531-84-6 . It has a molecular weight of 208.15 . The IUPAC name for this compound is S-(2,2,3,3,3-pentafluoropropyl) ethanethioate .
Molecular Structure Analysis
The InChI code for “1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one” is 1S/C5H5F5OS/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available at the moment .Applications De Recherche Scientifique
Crystallography and Polymorphism : Lennartson and McKenzie (2011) discovered that 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, a compound related to 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one, can form monoclinic crystals, demonstrating significant interactions in its crystallographic structure, which could have implications in materials science and crystal engineering (Lennartson & McKenzie, 2011).
Chemical Synthesis and Reactivity : Akhmetova et al. (2018) conducted research on the synthesis of bis(isoxazolylsulfanyl)alkanes, showing the potential for creating structurally novel compounds with possible applications in drug discovery and organic synthesis (Akhmetova et al., 2018).
Organic Compound Applications : Brel (2005) explored the synthesis of pentafluoro-λ6-sulfanyl-containing alkadienes, suggesting their use as monomers or intermediates in polymer and surface coating preparation, indicating their utility in material sciences and industrial applications (Brel, 2005).
Solvent Selectivity and Chemical Reactions : Chitra et al. (2012) studied the solvent-based selectivity in synthesizing certain sulfanyl ethanones, highlighting the importance of solvent choice in directing chemical reactions, which is crucial in chemical engineering and organic synthesis (Chitra, Paul, Muthusubramanian, & Manisankar, 2012).
Sulfonation Reactions : Cerfontain et al. (2010) examined the sulfonation of various alk-2-enes, providing insights into the reactivity and regioselectivity of these reactions. Such studies are fundamental to understanding chemical reactivity and designing new synthetic pathways (Cerfontain, Kramer, Schonk, & Bakker, 2010).
Catalysis and Organic Synthesis : Tayebi et al. (2011) used sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for synthesizing certain pyrazoles, demonstrating the potential of such catalysts in green chemistry and sustainable organic synthesis (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Radical Chemistry and Synthesis : Chen, Kirchmeier, and Shreeve (1996) explored free radical addition reactions with perfluorinated olefins, leading to the synthesis of fluorinated sulfanes and alcohols. This research contributes to the field of radical chemistry and synthesis of fluorinated compounds (Chen, Kirchmeier, & Shreeve, 1996).
Safety and Hazards
Propriétés
IUPAC Name |
S-(2,2,3,3,3-pentafluoropropyl) ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5OS/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIIXGLZIWCYND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023047 |
Source


|
| Record name | S-(2,2,3,3,3-Pentafluoropropyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one | |
CAS RN |
69531-84-6 |
Source


|
| Record name | S-(2,2,3,3,3-Pentafluoropropyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2403785.png)

![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)



![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2403794.png)



![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)
![Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B2403805.png)
![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)
